2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid
Overview
Description
This would typically include the compound’s systematic name, its common names, and its structural formula.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. This could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Application 1: Synthesis of Pyrrolopyridothiazepine Derivatives
- Summary of the Application: 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][1,5]thiazepin-3(2H)-one, a key intermediate in the synthesis of pyrrolopyridothiazepine derivatives, was synthesized from bis(4H-pyrrolo-3-pyridyl)disulfide and α-bromo-(4-methoxy-phenyl)acetic acid ethyl ester . This compound is being developed as a novel calcium channel antagonist .
- Methods of Application/Experimental Procedures: The synthesis involves the reaction of bis(4H-pyrrolo-3-pyridyl)disulfide and α-bromo-(4-methoxy-phenyl)acetic acid ethyl ester .
- Results/Outcomes: The compound is being studied for its potential as a calcium channel antagonist, which could have significant implications for the treatment of hypertension, angina pectoris, and certain cardiac arrhythmias .
Application 2: Synthesis of Furocoumarin Derivatives
- Summary of the Application: A new approach towards the synthesis of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid has been described . The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal and Meldrum’s acid .
- Methods of Application/Experimental Procedures: The synthesis involves a multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal and Meldrum’s acid .
- Results/Outcomes: The structures of the obtained compound were established by 1H, 13C-NMR spectroscopy and high-resolution mass spectrometry .
Application 3: Synthesis of Boronic Acids
- Summary of the Application: 4-Methoxy-2-methylphenylboronic acid is a boronic acid derivative that can be synthesized from 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid . Boronic acids are important in organic synthesis and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules .
- Methods of Application/Experimental Procedures: The synthesis involves the reaction of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid with a boron-containing reagent .
- Results/Outcomes: The compound is used as a reactant for the preparation of biologically active molecules .
Application 4: Synthesis of Furocoumarin Derivatives
- Summary of the Application: A new approach towards the synthesis of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid has been described . The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal and Meldrum’s acid .
- Methods of Application/Experimental Procedures: The synthesis involves a multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal and Meldrum’s acid .
- Results/Outcomes: The structures of the obtained compound were established by 1H, 13C-NMR spectroscopy and high-resolution mass spectrometry .
Application 5: Production of Plastics, Adhesives, and Coatings
- Summary of the Application: m-Aryloxy phenols, which can be synthesized from compounds like 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application/Experimental Procedures: The synthesis involves the reaction of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid with other reagents to form m-aryloxy phenols .
- Results/Outcomes: The compound improves the thermal stability and flame resistance of materials like plastics, adhesives, and coatings .
Application 6: Synthesis of Bioactive Natural Products and Conducting Polymers
- Summary of the Application: Phenol derivatives, which can be synthesized from compounds like 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid, have high potential for synthesizing bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Methods of Application/Experimental Procedures: The synthesis involves the reaction of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid with other reagents to form phenol derivatives .
- Results/Outcomes: The compound is used in the synthesis of bioactive natural products and conducting polymers .
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its potential hazards, and the precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes to the compound, new reactions that it could undergo, or new applications for it in fields like medicine or materials science.
I hope this general approach is helpful. If you have a specific compound or topic in mind, feel free to ask!
properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRSXNJVEHLFCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC(CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385163 | |
Record name | 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid | |
CAS RN |
65884-40-4 | |
Record name | 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.